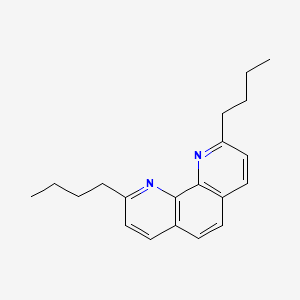

2,9-Dibutyl-1,10-phenanthroline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,9-dibutyl-1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2/c1-3-5-7-17-13-11-15-9-10-16-12-14-18(8-6-4-2)22-20(16)19(15)21-17/h9-14H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSGGPELKXXFMGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2=C(C=CC3=C2N=C(C=C3)CCCC)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90538988 | |

| Record name | 2,9-Dibutyl-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90538988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85575-93-5 | |

| Record name | 2,9-Dibutyl-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90538988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,9-Dibutyl-1,10-phenanthroline CAS number

An In-Depth Technical Guide to 2,9-Dibutyl-1,10-phenanthroline

CAS Number: 85575-93-5

Introduction

This compound is a substituted derivative of 1,10-phenanthroline, a well-known heterocyclic organic compound. The introduction of butyl groups at the 2 and 9 positions significantly influences its steric and electronic properties, enhancing its utility in various scientific and industrial applications. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its emerging role in biomedical research and analytical chemistry. It is intended for researchers, scientists, and professionals in drug development and materials science.

Physicochemical and Computational Data

The fundamental properties of this compound are summarized in the table below. This data is crucial for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 85575-93-5 | [1][2][3][4] |

| Molecular Formula | C₂₀H₂₄N₂ | [1][2][3] |

| Molecular Weight | 292.42 g/mol | [2][3][5] |

| Appearance | White to orange to light green powder or crystal | [1] |

| Melting Point | 57 - 59 °C | [1][4] |

| Purity | ≥96% (HPLC), >98.0%(N) | [1][2] |

| Boiling Point | 428.6±40.0 °C at 760 mmHg | [4] |

| Density | 1.1±0.1 g/cm³ | [4] |

| Flash Point | 178.3±18.6 °C | [4] |

| Solubility | Generally more soluble in organic solvents than in water. | [6] |

| Storage Conditions | Store at room temperature or 4°C, protect from light. | [1][2] |

| Topological Polar Surface Area (TPSA) | 25.78 Ų | [2][5] |

| LogP (Octanol-Water Partition Coefficient) | 5.4682 - 5.9 | [2][4][5] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Rotatable Bonds | 6 | [2] |

| IUPAC Name | This compound | [5] |

Synthesis

The synthesis of 2,9-disubstituted-1,10-phenanthroline derivatives often involves the reaction of the parent 1,10-phenanthroline with an organolithium reagent.[7] A plausible synthetic route for this compound involves the reaction of 1,10-phenanthroline with n-butyllithium.[4]

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on common synthetic methods for similar compounds.

-

Preparation : Under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,10-phenanthroline in an anhydrous aprotic solvent such as diethyl ether or tetrahydrofuran (THF) in a flame-dried flask.

-

Reaction : Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath. Slowly add a stoichiometric excess (typically 2-3 equivalents) of n-butyllithium solution dropwise to the stirred phenanthroline solution.

-

Reaction Progression : Allow the reaction mixture to stir at low temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Rearomatization : After the initial reaction, the intermediate is rearomatized. This is often achieved by bubbling air or oxygen through the reaction mixture or by using an oxidizing agent like manganese dioxide.[7]

-

Quenching and Extraction : Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Extract the product into an organic solvent such as dichloromethane or ethyl acetate.

-

Purification : Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final this compound.

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis of this compound.

Applications in Scientific Research

This compound is a versatile compound with applications spanning several research areas.

-

Coordination Chemistry : It serves as a bidentate chelating ligand, forming stable complexes with various transition metal ions. These complexes are investigated for their catalytic and photochemical properties.[1]

-

Analytical Chemistry : Its ability to selectively form colored or fluorescent complexes with metal ions makes it a valuable reagent for the development of sensors and probes for environmental monitoring and quality control.[1][8]

-

Materials Science : The compound is incorporated into advanced materials, including organic light-emitting diodes (OLEDs) and photovoltaic devices, where its electronic properties can enhance device efficiency and performance.[1]

-

Biomedical Research : It has been utilized in studies related to drug delivery systems and bioimaging.[1] Notably, significant research has focused on its potential as an anticancer agent.[9][10]

Antitumor Activity of 2,9-Disubstituted-1,10-phenanthrolines

Recent studies have highlighted the potent antitumor effects of 2,9-disubstituted-1,10-phenanthroline derivatives. For instance, 2,9-di-sec-butyl-1,10-phenanthroline (dsBPT), a closely related analog, has demonstrated significant efficacy against lung and head and neck cancer cell lines.[9]

Mechanism of Action

The antitumor activity of dsBPT is multifaceted, involving the induction of several key cellular processes that lead to cancer cell death.[9] The compound has been shown to:

-

Induce G1 phase cell cycle arrest, preventing cancer cells from progressing to the DNA synthesis (S) phase.

-

Trigger apoptosis (programmed cell death).

-

Induce autophagy, a cellular process of self-degradation.

The ability of phenanthroline derivatives to chelate metal ions like iron, zinc, and copper may contribute to their anticancer effects by disrupting the function of metabolic proteins that rely on these metals.[9]

Quantitative Antitumor Data (for 2,9-di-sec-butyl-1,10-phenanthroline)

| Parameter | Cell Lines | Value | Reference |

| IC₅₀ | Lung & Head and Neck Cancer | 0.1–0.2 μM | [9] |

| Combination Index | With Cisplatin | 0.3 (Synergistic) | [9] |

Signaling Pathway Diagram

Caption: Cellular pathways affected by 2,9-disubstituted-1,10-phenanthrolines.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method to assess the cytotoxic effects of this compound on cancer cell lines.

-

Cell Culture : Plate cancer cells (e.g., A549 lung cancer or FaDu head and neck cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions in the cell culture medium to achieve the desired final concentrations (e.g., from 0.01 µM to 10 µM).

-

Incubation : Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells. Incubate the plate for 48-72 hours.

-

MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion

This compound is a compound with significant potential, driven by its unique chelating properties and sterically hindered structure. Its established use in analytical and materials science is now complemented by exciting developments in biomedical research, particularly as a template for novel anticancer agents. The detailed protocols and data presented in this guide serve as a valuable resource for researchers aiming to explore and harness the capabilities of this versatile molecule.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemscene.com [chemscene.com]

- 3. 2,9-DI-N-BUTYL-1,10-PHENANTHROLINE - Safety Data Sheet [chemicalbook.com]

- 4. This compound | CAS#:85575-93-5 | Chemsrc [chemsrc.com]

- 5. This compound | C20H24N2 | CID 13384176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 484-11-7: 2,9-Dimethyl-1,10-phenanthroline [cymitquimica.com]

- 7. researchgate.net [researchgate.net]

- 8. repository.uncw.edu [repository.uncw.edu]

- 9. Antitumor Activity of 2,9-Di-Sec-Butyl-1,10-Phenanthroline | PLOS One [journals.plos.org]

- 10. Synthesis and evaluation of 2,9-disubstituted-1,10-phenanthroline derivatives as G-quadruplex binders - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,9-Dibutyl-1,10-phenanthroline

This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and biological activities of 2,9-Dibutyl-1,10-phenanthroline and its derivatives. This document is intended for researchers, scientists, and professionals in the fields of drug development, materials science, and analytical chemistry.

Core Molecular Information

This compound is a versatile organic compound recognized for its unique chelating properties. It serves as an effective ligand, forming stable complexes with various transition metals. This characteristic makes it a valuable component in the development of sensors, catalysts, and advanced materials such as organic light-emitting diodes (OLEDs).[1]

A summary of the key quantitative data for this compound is presented below.

| Property | Value | Source |

| Molecular Weight | 292.4 g/mol , 292.43 g/mol | [1][2] |

| Molecular Formula | C₂₀H₂₄N₂ | [1][2] |

| CAS Number | 85575-93-5 | [1][3] |

| Melting Point | 57 - 59 °C | [1] |

| Purity | ≥ 96% (HPLC) | [1] |

| Monoisotopic Mass | 292.193948774 Da | [2][4] |

Experimental Protocols

Detailed methodologies for key experiments involving 1,10-phenanthroline derivatives are outlined below.

A common method for synthesizing 2,9-disubstituted-1,10-phenanthroline involves the reaction of an alkyl- or aryl-lithium with 1,10-phenanthroline, followed by hydrolysis and rearomatization with manganese dioxide.[5]

Materials:

-

1,10-Phenanthroline[3]

-

n-Butyllithium[3]

-

Manganese Dioxide

-

Appropriate solvents (e.g., dry ether or THF)

-

Quenching agent (e.g., water)

Procedure:

-

Dissolve 1,10-phenanthroline in a dry, inert solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to a low temperature (typically -78 °C).

-

Slowly add the alkyl- or aryl-lithium reagent (e.g., n-butyllithium) to the solution.

-

Allow the reaction to proceed for a specified time at low temperature.

-

Quench the reaction by the slow addition of water.

-

Warm the mixture to room temperature.

-

Add manganese dioxide to the mixture to facilitate rearomatization.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

-

Filter the reaction mixture to remove manganese dioxide.

-

Extract the product from the filtrate using an appropriate organic solvent.

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product using a suitable technique, such as column chromatography or recrystallization.

1,10-phenanthroline and its derivatives are widely used for the colorimetric determination of iron in solution. The protocol involves the formation of a colored complex between the ferrous ion (Fe²⁺) and the phenanthroline ligand, which can be quantified using UV-Vis spectroscopy.[6][7]

Materials:

-

Standard iron solution (e.g., ferrous ammonium sulfate)[6]

-

Hydroxylamine hydrochloride solution (to reduce Fe³⁺ to Fe²⁺)[7]

-

1,10-Phenanthroline solution[6]

-

Sodium acetate buffer solution[6]

-

Unknown iron sample

-

UV-Vis Spectrophotometer

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard iron solutions of known concentrations from a stock solution.[6]

-

Reduction of Iron: To each standard and the unknown sample, add hydroxylamine hydrochloride solution to ensure all iron is in the Fe²⁺ state.[7]

-

Complex Formation: Add the 1,10-phenanthroline solution and sodium acetate buffer to each flask. The buffer maintains a pH range of 2 to 9, where the color intensity of the complex is stable.[6]

-

Measurement:

-

Turn on the spectrophotometer and allow it to warm up.[7]

-

Set the wavelength of maximum absorbance (λmax), which for the Fe(o-Phen)₃²⁺ complex is 508 nm.[6]

-

Use a blank solution (containing all reagents except iron) to zero the instrument.[6]

-

Measure the absorbance of each standard solution and the unknown sample.

-

-

Data Analysis:

-

Plot a calibration curve of absorbance versus the concentration of the standard solutions.

-

Determine the concentration of the unknown sample by interpolating its absorbance on the calibration curve or by using the Beer-Lambert law equation derived from the curve.[7]

-

A study on the antitumor activity of 2,9-di-sec-butyl-1,10-phenanthroline (dsBPT) utilized Western blot analysis to investigate its effect on apoptosis and cell cycle regulation in A549 and Tu212 cell lines.[8]

Objective: To detect alterations in proteins involved in cell cycle progression and apoptosis following treatment with dsBPT.

Materials:

-

A549 and Tu212 cell lines

-

2,9-di-sec-butyl-1,10-phenanthroline (dsBPT)

-

Cell lysis buffer

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., against caspase 8)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Culture A549 and Tu212 cells and treat them with dsBPT for specified time points (e.g., 24, 48, and 72 hours).[8]

-

Protein Extraction: Lyse the cells using a suitable lysis buffer and quantify the protein concentration.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Electrotransfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with a blocking buffer to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., caspase 8).[8]

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a HRP-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Analyze the band intensities to determine the changes in protein levels in response to dsBPT treatment.

Biological Activity and Signaling Pathways

Research has demonstrated the antiproliferative potential of 1,10-phenanthroline-based ligands.[8] Specifically, 2,9-di-sec-butyl-1,10-phenanthroline (dsBPT) has shown significant anti-proliferation activity against head and neck and lung cancer cell lines.[8] The inhibitory effect of dsBPT on these cancer cells was found to be approximately 10 times greater than on normal epithelial cells, with IC₅₀ values ranging between 0.1–0.2 μM.[8]

The mechanism of action for dsBPT involves the induction of autophagy, G1 cell cycle arrest, and apoptosis.[8] Western blot analyses revealed that treatment with dsBPT led to increased levels of caspase 8 in both A549 and Tu212 tumor cell lines, indicating the activation of the extrinsic apoptotic pathway.[8]

The following diagram illustrates the proposed signaling pathway initiated by 2,9-di-sec-butyl-1,10-phenanthroline (dsBPT) leading to tumor cell death.

Caption: dsBPT-induced signaling cascade in tumor cells.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C20H24N2 | CID 13384176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:85575-93-5 | Chemsrc [chemsrc.com]

- 4. 2,9-Di-tert-butyl-1,10-phenanthroline | C20H24N2 | CID 14647745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tau.ac.il [tau.ac.il]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Antitumor Activity of 2,9-Di-Sec-Butyl-1,10-Phenanthroline - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Properties and Applications of 2,9-Dibutyl-1,10-phenanthroline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and significant applications of 2,9-Dibutyl-1,10-phenanthroline, with a particular focus on its relevance to drug discovery and development.

Core Chemical Properties

This compound is a lipophilic derivative of 1,10-phenanthroline, a heterocyclic organic compound. The introduction of butyl groups at the 2 and 9 positions significantly influences its physical and chemical characteristics, particularly its solubility and coordination chemistry.

| Property | Value |

| Molecular Formula | C20H24N2 |

| Molecular Weight | 292.42 g/mol |

| CAS Number | 85575-93-5 |

| Appearance | White to off-white or light yellow crystalline powder |

| Melting Point | 58-60 °C |

| Boiling Point | 428.6 °C at 760 mmHg |

| Density | 1.06 g/cm³ |

| Solubility | Soluble in organic solvents such as ethanol, methanol, and chloroform. Insoluble in water. |

| LogP | 5.89 |

Synthesis of this compound

A common synthetic route to this compound involves the reaction of 1,10-phenanthroline with an organolithium reagent. The following is a representative experimental protocol.

Experimental Protocol: Synthesis via Nucleophilic Addition

Materials:

-

1,10-phenanthroline

-

n-Butyllithium (in hexanes)

-

Anhydrous tetrahydrofuran (THF)

-

Manganese dioxide (MnO2)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,10-phenanthroline in anhydrous THF in a flame-dried round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add an excess of n-butyllithium (typically 2.5 to 3.0 equivalents) to the cooled solution. The solution will typically change color, indicating the formation of the adduct.

-

Allow the reaction mixture to stir at -78 °C for 2-3 hours.

-

Gradually warm the reaction to room temperature and stir for an additional 12-16 hours.

-

Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous NH4Cl.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous MgSO4.

-

Filter the solution and remove the solvent under reduced pressure to yield the crude dihydro-dibutyl-phenanthroline intermediate.

-

Dissolve the crude intermediate in dichloromethane and add an excess of activated manganese dioxide.

-

Stir the mixture at room temperature for 24-48 hours to effect aromatization. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford pure this compound.

An In-depth Technical Guide to the Synthesis of 2,9-Dibutyl-1,10-phenanthroline

This technical guide provides a comprehensive overview of the primary synthetic pathway for 2,9-dibutyl-1,10-phenanthroline, a key ligand in coordination chemistry and a molecule of interest in the development of G-quadruplex stabilizing agents for potential therapeutic applications.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, data presentation, and a visualization of the synthetic workflow.

Core Synthesis Pathway: Nucleophilic Addition to 1,10-Phenanthroline

The most prevalent and direct method for the synthesis of this compound involves the nucleophilic addition of a butyl organometallic reagent to the 1,10-phenanthroline core. This reaction is typically followed by an in-situ oxidation step to restore the aromaticity of the heterocyclic system. Organolithium reagents, such as n-butyllithium, are commonly employed for this transformation.

The synthesis can be conceptually divided into two key stages:

-

Nucleophilic Addition: The electron-deficient carbon atoms at the 2 and 9 positions of the 1,10-phenanthroline ring are susceptible to nucleophilic attack. The addition of two equivalents of n-butyllithium results in the formation of a dihydro-phenanthroline intermediate.

-

Oxidation/Rearomatization: The dihydro-phenanthroline intermediate is then oxidized to yield the final aromatic product, this compound. This can be achieved through various methods, including air oxidation or the use of a mild oxidizing agent.

An alternative, though less direct, approach involves the synthesis of 2,9-dichloro-1,10-phenanthroline followed by a double nucleophilic substitution with a butyl Grignard reagent, such as butylmagnesium bromide.[2]

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of this compound via the nucleophilic addition of n-butyllithium.

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that actual results may vary depending on the specific reaction conditions and scale.

| Parameter | Value |

| Reactants | |

| 1,10-Phenanthroline | 1.0 eq |

| n-Butyllithium | 2.2 - 2.5 eq |

| Reaction Conditions | |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Reaction Temperature | -78 °C to room temperature |

| Reaction Time | 2 - 4 hours |

| Product Characterization | |

| Appearance | Off-white to pale yellow solid |

| Yield | 60 - 80% |

| Melting Point | 63-65 °C |

| Spectroscopic Data | |

| 1H NMR (CDCl3, δ) | ~8.1 (d, 2H), 7.6 (s, 2H), 7.4 (d, 2H), 3.0 (t, 4H), 1.8 (m, 4H), 1.4 (m, 4H), 0.9 (t, 6H) |

| 13C NMR (CDCl3, δ) | ~162, 145, 136, 128, 125, 123, 38, 33, 23, 14 |

Detailed Experimental Protocol

This protocol details the synthesis of this compound from 1,10-phenanthroline and n-butyllithium.

Materials:

-

1,10-Phenanthroline

-

n-Butyllithium (solution in hexanes, e.g., 2.5 M)

-

Anhydrous Tetrahydrofuran (THF)

-

Distilled Water

-

Dichloromethane (DCM) or Ethyl Acetate

-

Magnesium Sulfate (anhydrous)

-

Silica Gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography elution

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 1,10-phenanthroline (1.0 eq). The flask is evacuated and backfilled with nitrogen three times to ensure an inert atmosphere. Anhydrous THF is added via syringe to dissolve the 1,10-phenanthroline.

-

Nucleophilic Addition: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (2.2 - 2.5 eq) is added dropwise via syringe over a period of 30 minutes, ensuring the internal temperature does not rise significantly. The solution typically develops a deep color.

-

Reaction Progression: The reaction is stirred at -78 °C for 2 hours, then allowed to warm slowly to room temperature and stirred for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction is carefully quenched by the slow addition of distilled water. The mixture is then transferred to a separatory funnel and extracted three times with dichloromethane or ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Chromatography: The crude product is purified by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford this compound as a solid.

Mechanism of Action: G-Quadruplex Stabilization

Substituted 1,10-phenanthroline derivatives have been investigated for their ability to bind and stabilize G-quadruplex structures, which are non-canonical DNA secondary structures found in telomeric regions and gene promoter sequences.[1] The stabilization of these structures can inhibit the activity of telomerase, an enzyme often overexpressed in cancer cells, leading to cell cycle arrest and apoptosis.

The following diagram illustrates the proposed mechanism of action.

Caption: Proposed mechanism of G-quadruplex stabilization by this compound.

This guide provides a foundational understanding of the synthesis and potential application of this compound. Further research and optimization of the synthetic protocol may be necessary for specific applications.

References

Synthesis of 2,9-Dibutyl-1,10-phenanthroline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 2,9-Dibutyl-1,10-phenanthroline, a key building block in the development of novel therapeutics and chemical sensors. This document details the primary synthetic pathways, precursor selection, and experimental protocols, supported by quantitative data and a visual representation of the synthetic workflow.

Introduction

2,9-disubstituted-1,10-phenanthroline derivatives are a class of compounds with significant interest in medicinal chemistry and materials science. Their unique chelating properties and rigid, planar structure make them valuable ligands in catalytic systems, probes for biological systems, and scaffolds for drug design. Specifically, the introduction of butyl groups at the 2 and 9 positions modulates the compound's lipophilicity and steric profile, influencing its biological activity and material properties. This guide focuses on the prevalent synthetic routes to this compound, emphasizing the preparation of the key precursor, 2,9-dichloro-1,10-phenanthroline.

Primary Synthetic Pathway

The most common and efficient synthesis of this compound proceeds through a two-step process. The first step involves the synthesis of the crucial intermediate, 2,9-dichloro-1,10-phenanthroline, from 1,10-phenanthroline. The second step is the nucleophilic substitution of the chloro groups with butyl groups using an organometallic reagent.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Synthesis of 2,9-Dichloro-1,10-phenanthroline

The synthesis of the key precursor, 2,9-dichloro-1,10-phenanthroline, is a multi-step process starting from 1,10-phenanthroline.

Step 1: Oxidation of 1,10-Phenanthroline

The initial step involves the oxidation of 1,10-phenanthroline to form 1,10-phenanthroline-N-oxide. This can be achieved using various oxidizing agents.

Step 2: Conversion to 1,10-Phenanthroline-2,9-dione

The N-oxide is then converted to the dione. One reported method involves oxidation by air in a potassium t-butoxide/t-butanol medium at 45°C, with reported yields ranging from 60% to 80%.[1]

Step 3: Chlorination of 1,10-Phenanthroline-2,9-dione

The final step in the precursor synthesis is the chlorination of the dione. A standard method utilizes a refluxing mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).[1]

Illustrative Protocol for Chlorination:

-

To a flask containing 1,10-phenanthroline-2,9-dione, add an excess of phosphorus oxychloride (POCl₃) to act as both a reagent and a solvent.

-

Carefully add phosphorus pentachloride (PCl₅) (typically 2-3 equivalents).

-

The mixture is refluxed for several hours (e.g., 8-16 hours) until the reaction is complete (monitored by TLC).

-

After cooling, the excess POCl₃ is removed under reduced pressure.

-

The residue is carefully quenched with ice water and neutralized with a base (e.g., ammonia or sodium carbonate) to precipitate the crude product.

-

The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.

| Precursor Synthesis Step | Reagents | Typical Yield | Reference |

| Oxidation to Dione | Air, KOtBu, t-BuOH | 60-80% | [1] |

| Chlorination | POCl₃, PCl₅ | ~70% | [1] |

Synthesis of this compound

The final step involves the nucleophilic displacement of the chloride atoms with butyl groups. This is typically achieved using an organolithium reagent like n-butyllithium or a Grignard reagent like butylmagnesium bromide.

Protocol using n-Butyllithium:

-

Dissolve 2,9-dichloro-1,10-phenanthroline in a dry, aprotic solvent (e.g., anhydrous THF or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to a low temperature (e.g., -78 °C).

-

Slowly add a solution of n-butyllithium (typically 2.2-2.5 equivalents) to the cooled solution. The reaction is often exothermic and requires careful temperature control.

-

After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The product is extracted into an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel.

| Final Product Synthesis | Reagents | Expected Yield |

| This compound | 2,9-Dichloro-1,10-phenanthroline, n-Butyllithium | Moderate to Good |

Note: While a specific yield for the n-butyl derivative is not cited in the provided search results, yields for similar nucleophilic substitutions on 2,9-dichloro-1,10-phenanthroline are generally reported to be in the moderate to good range.

Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound and its precursor.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Key Synthesis Step | Typical Yield |

| 1,10-Phenanthroline | C₁₂H₈N₂ | 180.21 | - | - |

| 2,9-Dichloro-1,10-phenanthroline | C₁₂H₆Cl₂N₂ | 249.10 | Chlorination | ~70% |

| This compound | C₂₀H₂₄N₂ | 292.42 | Butylation | Moderate to Good |

Conclusion

The synthesis of this compound is a well-established process that relies on the robust preparation of the 2,9-dichloro-1,10-phenanthroline precursor. The subsequent nucleophilic substitution with an appropriate butyl-organometallic reagent provides a reliable route to the desired product. Careful control of reaction conditions, particularly temperature and the exclusion of moisture and air, is critical for achieving good yields and purity. This guide provides a solid foundation for researchers and professionals to successfully synthesize this valuable compound for a range of applications in drug development and beyond.

References

Solubility of 2,9-Dibutyl-1,10-phenanthroline in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,9-Dibutyl-1,10-phenanthroline in various organic solvents. Due to the limited availability of precise quantitative solubility data for this compound in publicly accessible literature, this guide presents qualitative solubility information for the closely related analogue, 2,9-dimethyl-1,10-phenanthroline, to provide valuable insights. Furthermore, a detailed, generalized experimental protocol for determining the solubility of solid organic compounds is provided to enable researchers to ascertain precise solubility data for their specific applications.

Introduction to this compound

This compound is a lipophilic derivative of 1,10-phenanthroline, a heterocyclic organic compound known for its metal-chelating properties. The introduction of two butyl groups at the 2 and 9 positions significantly increases its solubility in organic solvents compared to the parent compound. This characteristic is crucial for its application in various fields, including coordination chemistry, catalysis, and the development of organic light-emitting diodes (OLEDs). In the realm of life sciences, derivatives of 2,9-disubstituted-1,10-phenanthroline are under investigation for their potential as therapeutic agents, particularly in cancer research.

Qualitative Solubility Data

Table 1: Qualitative Solubility of 2,9-Dimethyl-1,10-phenanthroline

| Solvent | Solubility |

| Methanol | Soluble[2] |

| Ethanol | Soluble[2] |

| Acetone | Soluble[2] |

| Ether | Soluble[2] |

| Benzene | Soluble[2] |

| Light Petroleum | Slightly Soluble[2] |

| Water | Slightly Soluble[2] |

Given the increased alkyl chain length, it is anticipated that this compound will exhibit even greater solubility in non-polar organic solvents and lower solubility in polar solvents like water compared to its dimethyl analogue.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid organic compound, such as this compound, in an organic solvent.

Objective: To determine the saturation solubility of a solid compound in a specific solvent at a given temperature.

Materials:

-

The solid compound of interest (e.g., this compound)

-

A range of organic solvents of interest

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Volumetric flasks

-

A suitable analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of the solid compound to a series of vials, each containing a known volume of a specific organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that saturation is reached. The presence of undissolved solid at the end of this period is essential.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant into a syringe.

-

Immediately attach a syringe filter and filter the solution into a pre-weighed volumetric flask to remove any undissolved solid.

-

-

Quantification:

-

Determine the concentration of the dissolved solid in the filtrate using a pre-validated analytical method.

-

Gravimetric Method: Evaporate the solvent from the volumetric flask and weigh the remaining solid.

-

Spectroscopic Method (e.g., UV-Vis): Dilute the filtrate to a concentration that falls within the linear range of a previously established calibration curve.

-

Chromatographic Method (e.g., HPLC): Inject a known volume of the diluted filtrate into the HPLC system and determine the concentration based on a calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the solubility in the desired units (e.g., mg/mL, g/100 mL, or mol/L) based on the determined concentration and the volume of the solvent.

-

Below is a Graphviz diagram illustrating the experimental workflow for determining solubility.

References

2,9-Dibutyl-1,10-phenanthroline: A Comprehensive Technical Overview of its Melting Point

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the melting point of 2,9-Dibutyl-1,10-phenanthroline, a crucial physical property for its application in research and development. This document outlines the reported melting point values, provides a standardized experimental protocol for its determination, and presents a logical workflow for this analytical process.

Core Physical Properties

This compound is a solid substance, appearing as a white to orange or light green powder or crystal.[1][2][3] Its molecular formula is C₂₀H₂₄N₂ with a molecular weight of 292.43 g/mol .[1]

Melting Point Data

The melting point of this compound is consistently reported within a narrow range, indicating a high degree of purity for commercially available samples. The aggregated data from various suppliers is presented below.

| Parameter | Value | Source |

| Melting Point | 57 - 59 °C | Chem-Impex[1], Tokyo Chemical Industry Co., Ltd.[2][3] |

| Melting Point | 58 °C | ChemicalBook[4] |

Experimental Protocol for Melting Point Determination

The following is a generalized, yet detailed, methodology for determining the melting point of a solid organic compound like this compound, based on standard laboratory practices.

Objective: To determine the melting point range of a solid sample.

Materials:

-

This compound sample

-

Capillary tubes

-

Melting point apparatus (e.g., digital melting point device)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry. If necessary, dry the sample under a vacuum.

-

Place a small amount of the sample into a clean, dry mortar and gently grind it into a fine powder using a pestle.

-

-

Capillary Tube Loading:

-

Tamp the open end of a capillary tube into the powdered sample until a small amount of the sample enters the tube.

-

Invert the capillary tube and gently tap the sealed end on a hard surface to pack the sample into the bottom of the tube.

-

Repeat this process until the packed sample is approximately 2-3 mm high.

-

-

Melting Point Apparatus Setup:

-

Turn on the melting point apparatus and allow it to stabilize.

-

Set the starting temperature to approximately 10-15 °C below the expected melting point (e.g., 45 °C for this compound).

-

Set the heating rate (ramp rate) to 1-2 °C per minute. A slower ramp rate ensures greater accuracy.

-

-

Measurement:

-

Insert the loaded capillary tube into the heating block of the melting point apparatus.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Continue to observe the sample and record the temperature at which the last solid crystal melts (the completion of melting).

-

The two recorded temperatures constitute the melting point range.

-

-

Post-Measurement:

-

Allow the apparatus to cool down before performing any subsequent measurements.

-

It is good practice to perform at least two measurements to ensure reproducibility.

-

Logical Workflow for Melting Point Determination

The following diagram illustrates the logical steps involved in the experimental determination of a compound's melting point.

Caption: A flowchart of the standard procedure for determining the melting point of a solid sample.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 85575-93-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. This compound | 85575-93-5 | TCI AMERICA [tcichemicals.com]

- 4. 85575-93-5 CAS MSDS (2,9-DI-N-BUTYL-1,10-PHENANTHROLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Navigating the Spectral Landscape: A Technical Guide to the ¹H NMR Spectrum of 2,9-Dibutyl-1,10-phenanthroline

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,9-Dibutyl-1,10-phenanthroline. A powerful tool in molecular characterization, ¹H NMR spectroscopy offers profound insights into the structural features of this important compound. This document outlines the predicted spectral data, a comprehensive experimental protocol for data acquisition, and a logical visualization of the molecule's proton environments. While a publicly available, fully characterized ¹H NMR spectrum for this compound is not readily found in the searched literature, this guide presents a predicted spectrum based on established principles of NMR spectroscopy and data from analogous structures.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is anticipated to display a distinct set of signals corresponding to the aromatic protons of the phenanthroline core and the aliphatic protons of the two butyl chains. Due to the molecule's C₂ symmetry, the number of unique proton signals is simplified. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, coupling constants (J) in Hertz (Hz), and integration values are summarized in the table below. These predictions are based on the analysis of similar aromatic and alkyl-substituted heterocyclic systems.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-4, H-7 | 7.9 - 8.2 | Doublet | 8.0 - 9.0 | 2H |

| H-5, H-6 | 7.6 - 7.8 | Singlet | - | 2H |

| H-3, H-8 | 7.4 - 7.6 | Doublet | 8.0 - 9.0 | 2H |

| -CH₂- (α to ring) | 2.9 - 3.2 | Triplet | 7.0 - 8.0 | 4H |

| -CH₂- (β to ring) | 1.7 - 1.9 | Sextet | 7.0 - 8.0 | 4H |

| -CH₂- (γ to ring) | 1.4 - 1.6 | Sextet | 7.0 - 8.0 | 4H |

| -CH₃ (terminal) | 0.9 - 1.1 | Triplet | 7.0 - 8.0 | 6H |

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following provides a detailed methodology for the acquisition of a high-resolution ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical to avoid overwhelming the sample signals with proton signals from the solvent.[1][2]

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and Data Acquisition:

-

The ¹H NMR spectrum should be recorded on a spectrometer operating at a frequency of 300 MHz or higher to ensure adequate signal dispersion.

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Key acquisition parameters to consider include:

-

Spectral Width: Typically 0-12 ppm for organic molecules.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds to allow for full relaxation of the protons between pulses.

-

Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.

-

3. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

-

Integrate the area under each peak to determine the relative number of protons contributing to each signal.

-

Analyze the splitting patterns (multiplicities) and coupling constants to elucidate the connectivity of the protons in the molecule.

Visualization of Molecular Structure and Proton Environments

The following diagram, generated using the DOT language, illustrates the molecular structure of this compound and highlights the distinct proton environments.

Caption: Molecular structure of this compound with proton assignments.

This guide serves as a foundational resource for researchers working with this compound. The predicted ¹H NMR data and the detailed experimental protocol provide a strong framework for the empirical analysis and structural confirmation of this compound, which is of significant interest in coordination chemistry and drug development.

References

Unveiling the Spectroscopic Signature: A Technical Guide to the UV-Vis Absorption Spectra of 2,9-Dibutyl-1,10-phenanthroline

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the ultraviolet-visible (UV-Vis) absorption properties of 2,9-Dibutyl-1,10-phenanthroline, a key building block in coordination chemistry and a ligand of interest in drug development. While specific experimental data for the free ligand is not extensively published, this document provides a comprehensive overview based on the spectral characteristics of closely related 2,9-disubstituted-1,10-phenanthroline derivatives and its metal complexes. We present detailed experimental protocols for spectral analysis and the investigation of metal ion interactions, alongside a structured summary of available quantitative data.

Core Spectroscopic Features

The UV-Vis absorption spectrum of 2,9-disubstituted-1,10-phenanthroline derivatives is primarily characterized by two main absorption regions. These arise from π-π* electronic transitions within the aromatic phenanthroline core. The substitution at the 2 and 9 positions with alkyl groups, such as butyl chains, can subtly influence the position and intensity of these absorption bands.

Based on studies of analogous compounds, the spectrum of this compound is expected to exhibit a high-energy absorption band in the range of 230-240 nm and a lower-energy band around 280-300 nm.[1] The exact peak absorption wavelengths (λmax) and their corresponding molar absorptivities (ε) are dependent on the solvent used, due to solvatochromic effects.

Interaction with Metal Ions: A Spectroscopic Shift

A key feature of 1,10-phenanthroline and its derivatives is their ability to form stable complexes with a variety of metal ions. This coordination typically leads to the appearance of a new, broad absorption band at a longer wavelength in the visible region of the spectrum. This phenomenon, known as a metal-to-ligand charge transfer (MLCT) band, is a hallmark of the formation of the metal-ligand complex.

For instance, the closely related ligand, 2,9-di-tert-butyl-1,10-phenanthroline, upon forming a complex with copper(I), exhibits a distinct MLCT band.[2] This provides a valuable point of reference for the expected behavior of this compound.

Quantitative Spectroscopic Data

The following table summarizes the available UV-Vis absorption data for a closely related 2,9-disubstituted-1,10-phenanthroline metal complex. This data is crucial for understanding the potential spectroscopic changes upon metal chelation by this compound.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (L M⁻¹ cm⁻¹) | Reference |

| [Cu(2,9-di-tert-butyl-1,10-phenanthroline)₂]⁺ | CH₂Cl₂ | 425 | 3100 | [2] |

Experimental Protocols

This section outlines the detailed methodologies for obtaining and analyzing the UV-Vis absorption spectra of this compound and its metal complexes.

Preparation of Stock Solutions

-

Ligand Stock Solution: Accurately weigh a precise amount of this compound and dissolve it in a spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile) in a volumetric flask to achieve a known concentration (e.g., 1 x 10⁻³ M).

-

Metal Ion Stock Solution: Prepare a stock solution of the desired metal salt (e.g., CuSO₄, FeCl₂, etc.) in an appropriate solvent (typically deionized water or the same solvent as the ligand) at a known concentration.

UV-Vis Spectroscopic Measurement of the Free Ligand

-

Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up for the manufacturer-recommended time to ensure lamp stability.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent that was used to prepare the ligand solution. Place the cuvette in the spectrophotometer and record a baseline correction (autozero) across the desired wavelength range (e.g., 200-800 nm).

-

Sample Measurement: Prepare a dilute solution of the this compound stock solution in the same solvent to an appropriate concentration for measurement (typically in the micromolar range to ensure the absorbance is within the linear range of the instrument, generally between 0.1 and 1.0). Record the absorption spectrum of the sample.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and record the corresponding absorbance values. The molar absorptivity (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

UV-Vis Spectroscopic Titration for Metal Ion Interaction

-

Initial Ligand Spectrum: Record the UV-Vis spectrum of a known concentration of the this compound solution in a suitable solvent.

-

Incremental Addition of Metal Ion: Add small, precise aliquots of the metal ion stock solution to the cuvette containing the ligand solution.

-

Spectral Recording after Each Addition: After each addition of the metal ion solution, gently mix the contents of the cuvette and record the UV-Vis spectrum.

-

Monitoring Spectral Changes: Observe the changes in the absorption spectrum, paying close attention to the decrease in the intensity of the ligand's absorption bands and the emergence and increase in intensity of the new MLCT band.

-

Data Analysis: Plot the absorbance at the λmax of the complex as a function of the molar ratio of metal to ligand. This can be used to determine the stoichiometry of the complex.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the UV-Vis spectroscopic analysis of this compound and its interaction with metal ions.

Caption: Experimental workflow for UV-Vis analysis.

Signaling Pathway of Metal Ion Detection

The interaction of this compound with a metal ion can be conceptualized as a simple signaling pathway where the metal ion acts as the input signal and the change in the UV-Vis spectrum is the output signal.

Caption: Metal ion detection signaling pathway.

References

Mass Spectrometry of 2,9-Dibutyl-1,10-phenanthroline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric analysis of 2,9-Dibutyl-1,10-phenanthroline, a significant compound in coordination chemistry and a building block for various applications, including the development of novel therapeutics. This document outlines a standard experimental protocol, presents hypothetical mass spectral data, and describes the probable fragmentation pathways.

Introduction

This compound, with a molecular formula of C₂₀H₂₄N₂ and a molecular weight of approximately 292.42 g/mol , is a hydrophobic derivative of 1,10-phenanthroline.[1][2][3] Its chelating properties make it a valuable ligand in inorganic and organometallic chemistry. Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quality control in various research and development settings. This guide focuses on electron ionization mass spectrometry (EI-MS), a common technique for the analysis of volatile and semi-volatile organic compounds.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol outlines a standard procedure for the analysis of this compound using Gas Chromatography coupled with Mass Spectrometry (GC-MS).

2.1. Sample Preparation

-

Dissolution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a high-purity volatile organic solvent such as dichloromethane or methanol.

-

Dilution: Perform a serial dilution of the stock solution to a final concentration of 10 µg/mL using the same solvent.

-

Vial Transfer: Transfer the final solution to a 2 mL autosampler vial for GC-MS analysis.

2.2. Instrumentation

-

Gas Chromatograph: A standard GC system equipped with a split/splitless injector and a capillary column is suitable.

-

Mass Spectrometer: A single quadrupole or ion trap mass spectrometer with an electron ionization (EI) source.

2.3. GC-MS Parameters

| Parameter | Value |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms or equivalent) |

| Injector Temperature | 280 °C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Oven Program | Initial temperature of 150 °C, hold for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min |

| Transfer Line Temp | 290 °C |

| Ion Source Temp | 230 °C |

| Ionization Energy | 70 eV |

| Mass Range | m/z 40-400 |

| Scan Rate | 2 scans/sec |

Mass Spectrum and Data Presentation

As of the last update, a publicly available, experimentally verified mass spectrum for this compound is not readily accessible. Therefore, the following table presents a hypothetical mass spectrum based on the known fragmentation patterns of alkyl-substituted aromatic and heterocyclic compounds. The data is intended to be representative and aid in the potential identification of this compound.

Table 1: Hypothetical Mass Spectral Data for this compound

| m/z | Relative Abundance (%) | Proposed Fragment Ion |

| 292 | 45 | [M]⁺ (Molecular Ion) |

| 249 | 100 | [M - C₃H₇]⁺ |

| 235 | 30 | [M - C₄H₉]⁺ |

| 207 | 15 | [M - C₆H₁₃]⁺ |

| 194 | 25 | [M - C₇H₁₄]⁺ |

| 181 | 10 | [Phenanthroline + H]⁺ |

Fragmentation Pathway

The proposed fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion (m/z 292). The subsequent fragmentation is dominated by the cleavage of the butyl side chains, a common pathway for alkyl-substituted aromatic compounds.

Caption: Proposed EI fragmentation pathway of this compound.

4.1. Description of Fragmentation Steps

-

Molecular Ion ([M]⁺, m/z 292): The intact molecule with one electron removed. Its presence and abundance depend on the stability of the molecule.

-

Loss of a Propyl Radical (m/z 249): The most favorable fragmentation is proposed to be the cleavage of the C-C bond beta to the phenanthroline ring, leading to the loss of a propyl radical (C₃H₇•) and the formation of a stable benzylic-type cation. This fragment is often the base peak in the mass spectra of butyl-substituted aromatics.

-

Loss of a Butyl Radical (m/z 235): Cleavage of the C-C bond alpha to the phenanthroline ring results in the loss of a butyl radical (C₄H₉•).

-

Further Fragmentation (e.g., m/z 194): The fragment at m/z 249 can undergo further loss of the second butyl group to yield the phenanthroline core with a remaining methyl group. Other smaller fragments can arise from the cleavage of the phenanthroline ring itself, though these are typically of lower abundance.

Workflow Diagram

The overall process for the mass spectrometric analysis of this compound is summarized in the following workflow diagram.

Caption: General workflow for GC-MS analysis of this compound.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometry of this compound. While the presented mass spectral data is hypothetical due to the lack of publicly available experimental data, the proposed fragmentation pathways are based on established principles of mass spectrometry for analogous chemical structures. The detailed experimental protocol offers a robust starting point for researchers and scientists working with this compound. It is recommended that users of this guide validate the methods and fragmentation patterns with their own experimental data for definitive identification and characterization.

References

Theoretical Calculations for 2,9-Dibutyl-1,10-phenanthroline: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the theoretical and experimental considerations for the study of 2,9-Dibutyl-1,10-phenanthroline. Designed for researchers, scientists, and professionals in drug development and materials science, this document outlines the computational methodologies, expected molecular properties, and relevant experimental protocols for this versatile chelating agent.

Introduction

This compound is a derivative of 1,10-phenanthroline, a well-established heterocyclic compound known for its strong chelating properties with various metal ions.[1][2] The introduction of butyl groups at the 2 and 9 positions enhances its solubility in organic solvents and influences its steric and electronic properties, making it a valuable ligand in coordination chemistry, catalysis, and the development of advanced materials such as sensors and organic light-emitting diodes (OLEDs).[1] Theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting and understanding the molecular structure, electronic properties, and spectroscopic behavior of this molecule, thereby guiding experimental design and application.

Molecular and Physicochemical Properties

Computational chemistry databases provide foundational computed properties for this compound. These values offer a preliminary assessment of the molecule's characteristics.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₄N₂ | [3] |

| Molecular Weight | 292.42 g/mol | [4] |

| IUPAC Name | This compound | [3] |

| CAS Number | 85575-93-5 | [3][4] |

| Topological Polar Surface Area | 25.8 Ų | [3][5] |

| Rotatable Bond Count | 6 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 2 | |

| XLogP3 | 5.9 | [3][5] |

Theoretical Calculation Methodology

A robust theoretical investigation of this compound typically employs Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) for ground and excited-state properties, respectively. The following protocol outlines a standard computational approach.

Geometry Optimization and Vibrational Frequencies

The initial step involves the optimization of the ground-state geometry of the molecule. This is crucial as all subsequent electronic property calculations are dependent on the optimized structure.

-

Method: Density Functional Theory (DFT)

-

Functional: A hybrid functional such as B3LYP or PBE0 is commonly used for organic molecules.[6][7]

-

Basis Set: A Pople-style basis set like 6-31G(d,p) or a Dunning-style correlation-consistent basis set (e.g., cc-pVTZ) provides a good balance of accuracy and computational cost.[6]

-

Solvation Model: To simulate a solution environment, an implicit solvation model like the Polarizable Continuum Model (PCM) or the SMD solvation model can be employed.

-

Procedure:

-

Construct the initial 3D structure of this compound.

-

Perform a geometry optimization calculation to find the minimum energy conformation.

-

Follow up with a vibrational frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to obtain the theoretical infrared (IR) and Raman spectra.[8]

-

Electronic Structure and Properties

Once the geometry is optimized, a range of electronic properties can be calculated to understand the molecule's reactivity and spectroscopic behavior.

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and electronic excitation properties.

-

Electron Density and Electrostatic Potential: These calculations provide insights into the charge distribution and regions of electrophilic and nucleophilic reactivity.

-

Spectroscopic Properties:

-

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra by calculating the vertical excitation energies and oscillator strengths.[9]

-

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (¹H and ¹³C) of the molecule.

-

The following diagram illustrates the general workflow for the theoretical investigation of this compound.

Predicted Quantitative Data

Table 4.1: Predicted Frontier Molecular Orbital Energies

| Parameter | Predicted Energy (eV) | Significance |

| HOMO | ~ -5.5 to -6.0 | Relates to the electron-donating ability of the molecule. |

| LUMO | ~ -1.0 to -1.5 | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | ~ 4.0 to 5.0 | Indicates kinetic stability and electronic transition energy. |

Table 4.2: Predicted Key Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C-H stretching (aromatic) | 3050 - 3150 |

| C-H stretching (aliphatic) | 2850 - 3000 |

| C=N stretching | 1600 - 1650 |

| C=C stretching (aromatic ring) | 1400 - 1600 |

| C-H bending (in-plane) | 1000 - 1300 |

| C-H bending (out-of-plane) | 700 - 900 |

Table 4.3: Predicted ¹H NMR Chemical Shifts

| Proton Environment | Predicted Chemical Shift (δ, ppm) |

| Aromatic (H-3, H-8) | 8.0 - 8.5 |

| Aromatic (H-4, H-7) | 7.5 - 8.0 |

| Aromatic (H-5, H-6) | 7.8 - 8.2 |

| -CH₂- (alpha to ring) | 3.0 - 3.5 |

| -CH₂- (beta and gamma) | 1.2 - 1.8 |

| -CH₃ (terminal) | 0.8 - 1.2 |

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and characterization of 2,9-dialkyl-1,10-phenanthrolines, which are adaptable for this compound.

Synthesis of this compound

The synthesis of 2,9-dialkyl-1,10-phenanthrolines can be achieved through various methods. A common approach involves the reaction of 2,9-dichloro-1,10-phenanthroline with an appropriate organometallic reagent.

-

Materials:

-

2,9-Dichloro-1,10-phenanthroline

-

n-Butyllithium or Butylmagnesium bromide

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Dichloromethane

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve 2,9-dichloro-1,10-phenanthroline in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

-

Slowly add a stoichiometric excess (e.g., 2.2 equivalents) of the n-butyllithium or butylmagnesium bromide solution to the cooled reaction mixture while stirring.

-

Allow the reaction to stir at low temperature for a specified period (e.g., 2-4 hours), then gradually warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure this compound.

-

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded in a suitable deuterated solvent (e.g., CDCl₃) to confirm the structure of the synthesized compound.

-

Infrared (IR) Spectroscopy: The IR spectrum can be obtained using a Fourier-Transform Infrared (FTIR) spectrometer to identify the characteristic vibrational modes of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.

-

Purity Analysis: Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or elemental analysis.

Conclusion

This guide has outlined the key theoretical and experimental aspects for the study of this compound. The provided computational methodology offers a clear path for predicting the molecule's electronic and spectroscopic properties, which are essential for understanding its behavior in various applications. The generalized experimental protocols serve as a practical starting point for its synthesis and characterization. A combined theoretical and experimental approach will undoubtedly facilitate the rational design and development of new materials and chemical entities based on this versatile phenanthroline scaffold.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1,10-Phenanthroline | C12H8N2 | CID 1318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C20H24N2 | CID 13384176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,9-DI-N-BUTYL-1,10-PHENANTHROLINE - Safety Data Sheet [chemicalbook.com]

- 5. 2,9-Di-tert-butyl-1,10-phenanthroline | C20H24N2 | CID 14647745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. anubooks.com [anubooks.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Comprehensive Structural, Electronic, and Biological Characterization of fac-[Re(CO)3(5,6-epoxy-5,6-dihydro-1,10-phenanthroline)Br]: X-Ray, Aromaticity, Electrochemistry, and HeLa Cell Viability [mdpi.com]

- 9. The Influence of the 4-Diethylaminophenyl Substituent on the Physicochemical Properties of Phenanthro[9,10-d]imidazole Derivatives in the Context of Electroluminescent Applications [mdpi.com]

Stability of 2,9-Dibutyl-1,10-phenanthroline Metal Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Steric Hindrance in Complex Stability

The stability of metal complexes with 1,10-phenanthroline and its derivatives is a critical parameter in various applications, including catalysis, sensing, and medicinal chemistry. The introduction of bulky alkyl or aryl groups at the 2 and 9 positions, adjacent to the nitrogen donor atoms, profoundly impacts the coordination chemistry of the ligand. These substituents create significant steric hindrance around the metal center, influencing the geometry, stability, and reactivity of the resulting complexes.

For 2,9-Dibutyl-1,10-phenanthroline, the two butyl groups are expected to create substantial steric crowding. This steric strain can prevent the formation of otherwise stable coordination geometries, often leading to lower stability constants compared to complexes with less hindered or unsubstituted phenanthroline ligands. This effect is particularly pronounced for metal ions that prefer octahedral coordination, as the bulky substituents can impede the close approach of other ligands or solvent molecules. However, this steric hindrance can also be leveraged to favor specific coordination numbers and geometries, such as tetrahedral complexes, which can be desirable in certain catalytic applications.

Factors Influencing the Stability of 2,9-Disubstituted Phenanthroline Complexes

The stability of metal complexes with 2,9-disubstituted phenanthrolines is a multifactorial property. The key influencing factors are visualized in the diagram below.

Methodological & Application

Application Notes and Protocols for Cadmium Sensing Using a 2,9-Disubstituted-1,10-phenanthroline Fluorescent Probe

Introduction

This document provides detailed application notes and experimental protocols for the use of a 2,9-disubstituted-1,10-phenanthroline derivative as a highly selective and sensitive fluorescent sensor for the detection of cadmium (Cd²⁺). While the specific compound 2,9-dibutyl-1,10-phenanthroline has been primarily investigated for lithium sensing, this application note will focus on the closely related and well-documented analogue, 2,9-di-(pyrid-2-yl)-1,10-phenanthroline (DPP) , which has demonstrated exceptional capabilities as a fluorescent sensor for cadmium.[1][2] The protocols and data presented herein are based on established research and are intended to guide researchers, scientists, and drug development professionals in the application of this class of compounds for cadmium detection.

The DPP ligand is a pre-organized chelator that exhibits a significant enhancement in fluorescence upon binding with cadmium ions, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).[1] This property allows for the sensitive and selective quantification of cadmium in aqueous solutions.

Signaling Pathway and Detection Mechanism

The fluorescence sensing mechanism of DPP for cadmium is based on the CHEF effect. In its free form, the DPP molecule has a relatively low fluorescence quantum yield. Upon complexation with a cadmium ion, the rigidity of the molecule increases, which reduces non-radiative decay pathways and leads to a significant enhancement of its fluorescence intensity. The pyridyl groups at the 2 and 9 positions of the phenanthroline core play a crucial role in the selective binding of cadmium.

Caption: Signaling pathway of DPP as a fluorescent sensor for cadmium.

Quantitative Data

The following table summarizes the key quantitative parameters of 2,9-di-(pyrid-2-yl)-1,10-phenanthroline (DPP) as a fluorescent sensor for cadmium.

| Parameter | Value | Reference |

| Analyte | Cadmium (Cd²⁺) | [1][2] |

| Detection Limit | As low as 1 x 10⁻¹⁰ M | [2] |

| Stability Constant (log K₁) | 12.21 | [2] |

| Selectivity | Highly selective for Cd²⁺ over other metal ions such as Zn²⁺, Pb²⁺, and Hg²⁺.[1] | [1] |

Experimental Protocols

Synthesis of 2,9-di-(pyrid-2-yl)-1,10-phenanthroline (DPP)

A common synthetic route for DPP involves a Stille cross-coupling reaction between 2,9-dichloro-1,10-phenanthroline and 2-(tributylstannyl)pyridine in the presence of a palladium catalyst.

Materials:

-

2,9-Dichloro-1,10-phenanthroline

-

2-(Tributylstannyl)pyridine

-

Tetrakis(triphenylphosphine)palladium(0)

-

Toluene, anhydrous

-

Standard Schlenk line and glassware

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve 2,9-dichloro-1,10-phenanthroline in anhydrous toluene.

-

Add 2-(tributylstannyl)pyridine to the solution.

-

Add tetrakis(triphenylphosphine)palladium(0) as the catalyst.

-

Reflux the reaction mixture at 115°C for 48 hours under an inert atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2,9-di-(pyrid-2-yl)-1,10-phenanthroline.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Preparation of Stock Solutions

Materials:

-

2,9-di-(pyrid-2-yl)-1,10-phenanthroline (DPP)

-

Cadmium perchlorate hexahydrate (Cd(ClO₄)₂·6H₂O) or other suitable cadmium salt

-

High-purity water (e.g., Milli-Q)

-

Buffer solution (e.g., HEPES, pH 7.4)

Procedure:

-

DPP Stock Solution (e.g., 1 mM): Accurately weigh a calculated amount of DPP and dissolve it in a suitable solvent (e.g., DMSO or ethanol) to prepare a 1 mM stock solution. Store in a dark, cool place.

-

Cadmium Stock Solution (e.g., 10 mM): Accurately weigh a calculated amount of a cadmium salt and dissolve it in high-purity water to prepare a 10 mM stock solution.

-

Working Solutions: Prepare fresh working solutions of DPP and cadmium by diluting the stock solutions with the appropriate buffer on the day of the experiment.

Fluorescence Measurement Protocol

Instrumentation:

-

Fluorometer equipped with a temperature-controlled cuvette holder

-

Quartz cuvettes

Procedure:

-

Set the excitation and emission wavelengths on the fluorometer. The optimal wavelengths should be determined experimentally but are typically in the UV-Vis range for excitation and visible range for emission.

-

Pipette a known volume of the buffer solution into a quartz cuvette.

-

Add a specific concentration of the DPP working solution to the cuvette and mix well.

-